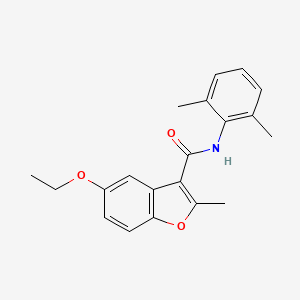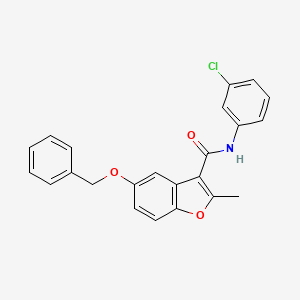![molecular formula C23H28Cl2N2O3 B6525330 4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxy-2H-chromen-2-one dihydrochloride CAS No. 1177891-06-3](/img/structure/B6525330.png)
4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxy-2H-chromen-2-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxy-2H-chromen-2-one dihydrochloride” seems to be a derivative of the benzylpiperazine class of compounds . Benzylpiperazine derivatives are known to have various therapeutic applications . A similar compound, “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride”, is used in organic synthesis .
Molecular Structure Analysis
The molecular structure of similar compounds like “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride” includes a benzyl group attached to a piperazine ring .Chemical Reactions Analysis
The chemical reactions involving these types of compounds typically involve the formation of new bonds with the piperazine ring or the benzyl group .Physical And Chemical Properties Analysis
A similar compound, “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride”, is a white solid with a melting point of 305-307°C. It is soluble in water and slightly soluble in methanol when heated .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Coumarins and their derivatives have attracted attention due to their potential therapeutic applications. In this context, our compound exhibits significant antibacterial and antifungal activity . It has been screened in vitro and shows promise as an antimicrobial agent . Further investigations could explore its mechanism of action and potential clinical applications.
Molecular Modeling and Docking Studies
To understand the compound’s interactions at the molecular level, researchers have conducted docking studies . By comparing the estimated scores from genetic algorithms with experimental inhibitory potency, they found a good correlation. These studies used the crystal structure of oxidoreductase proteins (1XDQ and 3QLS) as reference. Such insights can guide drug design and optimization .
Organic Synthesis
The compound’s synthetic pathway involves reductive amination, where it is formed by reacting 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol. This method highlights its utility in organic synthesis .
Drug Discovery
Coumarin-based piperazine derivatives have shown promise in drug discovery. The inclusion of a piperazine moiety can enhance bioactivity. Given its structural features, our compound could be explored further for potential therapeutic applications. Researchers might investigate its effects on specific targets or pathways .
Herbicidal Activity
While not directly related to the compound , benzotriazole derivatives (which share some similarities) have been evaluated for herbicidal activity . Although the results were weak against barnyard grass and rape, this highlights the broader potential of related compounds in agrochemical research .
Biological Activity Screening
Beyond antimicrobial properties, it’s essential to explore other biological activities. Researchers could screen the compound against various targets, including enzymes, receptors, and cellular pathways. Investigating its effects on inflammation, oxidation, or other relevant processes could reveal additional applications .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxychromen-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3.2ClH/c1-2-18-12-20-19(13-23(27)28-22(20)14-21(18)26)16-25-10-8-24(9-11-25)15-17-6-4-3-5-7-17;;/h3-7,12-14,26H,2,8-11,15-16H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCIFQULJBXMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxy-2H-chromen-2-one dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide](/img/structure/B6525254.png)
![5-ethoxy-2-methyl-N-[4-(N-methylacetamido)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B6525255.png)





![4-[(4-methylpiperidin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one hydrochloride](/img/structure/B6525294.png)
![7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride](/img/structure/B6525302.png)
![5,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride](/img/structure/B6525305.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one dihydrochloride](/img/structure/B6525324.png)
![(2Z)-6-methoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride](/img/structure/B6525327.png)
![3-(2-bromophenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one dihydrochloride](/img/structure/B6525338.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride](/img/structure/B6525346.png)